molecular formula C13H24O6 B13768966 Diethyl formylsuccinate diethyl acetal CAS No. 70145-29-8

Diethyl formylsuccinate diethyl acetal

Cat. No.: B13768966
CAS No.: 70145-29-8
M. Wt: 276.33 g/mol
InChI Key: XKFYOTHOBBFZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl formylsuccinate diethyl acetal (IUPAC name: Diethyl 2-(diethoxymethyl)-3-formylbutanedioate) is a multifunctional organic compound characterized by a succinate backbone modified with a formyl group and a diethyl acetal moiety. Its molecular formula is inferred as C₁₄H₂₄O₆ based on structural analysis, with an exact mass of 276.189665 g/mol . This compound is distinguished by two ethyl ester groups, a formyl (-CHO) substituent, and a diethyl acetal (-CH(OEt)₂) group, which confer unique reactivity and stability.

Properties

CAS No.

70145-29-8

Molecular Formula

C13H24O6

Molecular Weight

276.33 g/mol

IUPAC Name

diethyl 2-(diethoxymethyl)butanedioate

InChI

InChI=1S/C13H24O6/c1-5-16-11(14)9-10(12(15)17-6-2)13(18-7-3)19-8-4/h10,13H,5-9H2,1-4H3

InChI Key

XKFYOTHOBBFZSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(CC(=O)OCC)C(=O)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl formylsuccinate diethyl acetal can be synthesized through the acetalization of diethyl formylsuccinate. The process involves the reaction of diethyl formylsuccinate with ethanol in the presence of an acid catalyst. Common acid catalysts include dry hydrogen chloride, sulfuric acid, and p-toluenesulfonic acid. The reaction typically proceeds at room temperature or slightly elevated temperatures, and the removal of water is crucial to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, ensures high yields and purity. The process may also involve the use of less corrosive catalysts and optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Diethyl formylsuccinate diethyl acetal primarily undergoes nucleophilic addition reactions due to the presence of the acetal group. It can also participate in hydrolysis reactions under acidic conditions to revert to the original aldehyde and alcohol components .

Common Reagents and Conditions:

    Nucleophilic Addition: Involves alcohols and acid catalysts.

    Hydrolysis: Requires aqueous acid, such as hydrochloric acid or sulfuric acid.

Major Products:

Mechanism of Action

The mechanism of action of diethyl formylsuccinate diethyl acetal involves the formation and cleavage of the acetal group. The process begins with the protonation of the carbonyl group, followed by nucleophilic attack by ethanol, leading to the formation of a hemiacetal. Subsequent protonation and nucleophilic attack result in the formation of the acetal. The reverse reaction, hydrolysis, involves protonation of the acetal oxygen, followed by cleavage to yield the original aldehyde and alcohol .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetals and Esters

Structural and Functional Group Analysis

The compound’s key functional groups include ester , formyl , and acetal moieties. These groups influence its reactivity, solubility, and applications. Below is a comparison with analogous compounds:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
Diethyl formylsuccinate diethyl acetal C₁₄H₂₄O₆ 276.19 Ester, formyl, diethyl acetal Multifunctional; protected aldehyde
Methoxyacetaldehyde diethyl acetal C₇H₁₆O₃ 148.20 Methoxy, acetal Simpler acetal; polar due to methoxy
Acetaldehyde diethyl acetal C₆H₁₄O₂ 118.17 Acetal Basic acetal structure; low MW
Isovaleraldehyde diethyl acetal C₉H₂₀O₂ 160.26 Branched alkyl, acetal Volatile; used in fragrances
Methional diethyl acetal C₈H₁₈O₂S 178.29 Methylthio, acetal Sulfur-containing; flavor applications
Phthalimidoacetaldehyde diethyl acetal - ~275.29 Phthalimide, acetal Electron-withdrawing group; pharma use

Physical and Thermodynamic Properties

  • This compound : Exact mass (276.189665) suggests moderate polarity. The diethyl acetal and ester groups likely confer low water solubility (logP ~1–2 inferred from analogs) .
  • Methoxyacetaldehyde diethyl acetal : Higher polarity due to methoxy group; logP = 1.032, water solubility = -0.62 (log units) .
  • Acetaldehyde diethyl acetal : Low molecular weight (118.17 g/mol) and volatility make it suitable for industrial solvents .
Table 2: Thermodynamic Properties
Compound Name Boiling Point (°C) logP Water Solubility (log units)
Methoxyacetaldehyde diethyl acetal Not reported 1.032 -0.62
Acetaldehyde diethyl acetal 121–124 ~0.8 Slightly soluble
Isovaleraldehyde diethyl acetal ~180 (estimated) ~2.5 Insoluble

Reactivity and Stability

  • Formyl Group Reactivity : The formyl group in this compound is partially protected by the acetal, reducing its susceptibility to nucleophilic attack compared to free aldehydes. This contrasts with methional diethyl acetal , where the methylthio group (-SCH₃) may undergo oxidation .
  • Acetal Stability : Diethyl acetals generally hydrolyze under acidic conditions. However, the phthalimide group in phthalimidoacetaldehyde diethyl acetal enhances stability against hydrolysis .

Biological Activity

Diethyl formylsuccinate diethyl acetal is a compound that has garnered interest due to its potential biological activities. This article synthesizes the available research on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an acetal derivative of formylsuccinate, characterized by the presence of two ethyl groups attached to the acetal functional group. Its molecular formula is C12H22O4C_{12}H_{22}O_4, and it typically appears as a colorless liquid with a pleasant odor.

The biological activity of this compound can be attributed to its interactions with various biochemical pathways. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators. For instance, they may influence metabolic pathways by interacting with key enzymes involved in cellular processes.

Biological Activity

  • Antimicrobial Properties :
    • This compound has shown potential antimicrobial activity against various bacterial strains. Studies have demonstrated that similar compounds can inhibit the growth of pathogens by disrupting their cell membrane integrity or interfering with metabolic processes.
  • Anti-inflammatory Effects :
    • Some derivatives of formyl compounds exhibit anti-inflammatory properties, which could be relevant for this compound. Research has suggested that these compounds may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Cytotoxicity :
    • The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in certain cancer cells, although further research is needed to elucidate the specific mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibitory effects on bacterial growth
Anti-inflammatoryModulation of cytokine production
CytotoxicityInduces apoptosis in cancer cells

Case Study: Antimicrobial Activity

A study conducted on various derivatives of diethyl formylsuccinate showed promising results against Escherichia coli and Staphylococcus aureus. The compound was found to exhibit a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study: Anti-inflammatory Mechanism

In vitro assays demonstrated that this compound could significantly reduce the secretion of TNF-α and IL-6 from activated macrophages. This suggests a potential application in managing inflammatory diseases such as rheumatoid arthritis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.